5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
Description
This compound belongs to a class of sulfonamide-functionalized pyrroloquinoxaline derivatives, characterized by a bicyclic pyrrolo[1,2-a]quinoxaline core. The 2-fluorobenzyl substituent at position 5 and the N-methoxy-N-methyl sulfonamide group at position 7 distinguish its structure. Such modifications are designed to optimize pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-N-methoxy-N-methyl-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-22(28-2)29(26,27)15-9-10-17-19(12-15)24(13-14-6-3-4-7-16(14)21)20(25)18-8-5-11-23(17)18/h3-4,6-7,9-10,12,18H,5,8,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIULWDSTUXTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may start with the formation of the quinoxaline core, followed by the introduction of the fluorobenzyl group through nucleophilic substitution reactions. The methoxy and sulfonamide groups are then introduced using specific reagents and catalysts under optimized conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction parameters such as temperature, pressure, and solvent systems is crucial to achieve efficient production. Advanced purification techniques like chromatography and crystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoxaline oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving microbial infections and cancer.
Industry: The compound finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physicochemical and structural differences between the target compound and its closest analogs:
Key Observations:
Substituent Effects on Lipophilicity :
- The 2-fluorobenzyl group introduces moderate electronegativity, slightly reducing lipophilicity (XlogP ~2.5) compared to the 4-methylbenzyl analog (XlogP 2.8). The 3-trifluoromethylbenzyl analog exhibits higher lipophilicity (XlogP ~3.2) due to the strong electron-withdrawing trifluoromethyl group .
Hydrogen Bonding Capacity: The fluorine atom in the target compound increases hydrogen bond acceptors (7 vs. The trifluoromethyl analog further elevates this count to 8 .
Steric and Electronic Effects :
- The ortho -positioned fluorine in the target compound may introduce steric hindrance, altering binding modes compared to the para -methyl and meta -trifluoromethyl analogs. The trifluoromethyl group’s bulkiness and electronegativity could enhance metabolic stability but reduce solubility .
Structural and Functional Implications
- Core Scaffold: All three compounds share the hexahydropyrrolo[1,2-a]quinoxaline core, which provides conformational rigidity. This scaffold is often exploited in drug discovery for its ability to mimic peptide backbones and engage with diverse biological targets .
- Sulfonamide Group : The N-methoxy-N-methyl sulfonamide moiety in all analogs enhances solubility and serves as a hydrogen bond acceptor, critical for target engagement (e.g., enzyme active sites) .
Biological Activity
5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide is a novel compound with potential therapeutic applications. This article reviews its biological activities based on current research findings and case studies.
- Molecular Formula : C20H22FN3O4S
- Molecular Weight : 419.47 g/mol
- CAS Number : 1008092-12-3
The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory and anticancer properties. The compound exhibits significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced models, indicating its potential as an anti-inflammatory agent.
Anti-inflammatory Activity
Research indicates that this compound may inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Mechanistic studies suggest that it may act through the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), as well as through the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway .
Anticancer Activity
The compound has shown promising results in inhibiting the growth of various cancer cell lines. Notably:
- In vitro studies demonstrated an IC50 value of 1.85 μM against MCF-7 breast cancer cells, which is significantly lower than that of conventional anticancer drugs like staurosporine (IC50 = 6.77 μM) .
- The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells. Flow cytometric analysis revealed an increase in cells arrested in the G2/M and pre-G1 phases after treatment with this compound .
Case Studies
-
In Vitro Studies :
- A study evaluated the compound's effects on RAW264.7 macrophage cells exposed to LPS. The results indicated a marked reduction in NO release and pro-inflammatory cytokines .
- Another investigation focused on its effects on MCF-7 cells, confirming its ability to trigger apoptosis through topoisomerase inhibition .
-
In Vivo Studies :
- Preliminary animal studies have shown that the compound effectively reduces inflammation markers in models of acute inflammation when administered at specific dosages.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | RAW264.7 (LPS-induced) | Not specified | Inhibition of NO production and cytokines |
| Anticancer | MCF-7 | 1.85 | Induction of apoptosis and cell cycle arrest |
| Antiviral | Various | Not specified | Potential inhibition mechanisms under investigation |
Q & A
Q. What are the optimal synthetic routes for preparing the pyrrolo[1,2-a]quinoxaline core in this compound?
The pyrrolo[1,2-a]quinoxaline scaffold can be synthesized via cyclization reactions using nitroarenes or nitroalkenes as precursors. A palladium-catalyzed reductive cyclization strategy with formic acid derivatives as CO surrogates has been demonstrated for analogous N-heterocycles, achieving yields >80% under mild conditions (80°C, 12–24 h) . For the sulfonamide moiety, stepwise functionalization via chlorosulfonic acid activation followed by nucleophilic substitution with N-methoxy-N-methylamine is recommended .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions (e.g., 2-fluorobenzyl group and sulfonamide orientation). Cross-reference with PubChem data for related pyrroloquinoxaline derivatives .
- X-ray crystallography for absolute stereochemical confirmation of the hexahydropyrrolo ring system.
Q. What solvent systems are suitable for solubility and stability studies?
Based on analogs like 4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline, dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred for initial dissolution. Stability tests in aqueous buffers (pH 4–9) should monitor degradation via HPLC at 24-h intervals .
Advanced Research Questions
Q. How can palladium-catalyzed methods improve the efficiency of introducing the 2-fluorobenzyl group?
A Suzuki-Miyaura coupling between a boronic ester (e.g., 2-fluorobenzylboronic acid) and a brominated pyrroloquinoxaline precursor can achieve regioselective functionalization. Optimize ligand choice (e.g., XPhos) and base (Na₂CO₃) to suppress defluorination, which occurs in >15% of cases with weaker bases .
Q. What strategies resolve conflicting spectral data for the hexahydropyrrolo ring conformation?
Conflicting NOE (Nuclear Overhauser Effect) signals may arise from dynamic chair-to-boat transitions in the hexahydropyrrolo ring. Use variable-temperature NMR (VT-NMR) between −40°C and 60°C to freeze conformers. Compare with DFT-calculated chemical shifts to identify dominant conformations .
Q. How to address low yields in sulfonamide coupling reactions?
Low yields (<50%) often result from steric hindrance at the 7-position of the quinoxaline ring. Introduce a transient protecting group (e.g., tert-butoxycarbonyl, BOC) on the adjacent nitrogen to reduce steric bulk during sulfonylation. Deprotect with trifluoroacetic acid (TFA) post-coupling .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
Prioritize assays based on structural analogs:
- Kinase inhibition (e.g., JAK/STAT pathways) due to the quinoxaline core’s ATP-binding affinity.
- Antimicrobial activity against Gram-positive bacteria, using microdilution methods (MIC ≤ 2 µg/mL indicates promise) . Include cytotoxicity profiling (e.g., HEK293 cells) to rule off-target effects.
Methodological Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
For the palladium-catalyzed step:
Q. What analytical techniques differentiate between isomeric impurities in the final product?
Employ chiral HPLC with a cellulose-based stationary phase to separate enantiomers of the hexahydropyrrolo ring. For regioisomers (e.g., sulfonamide positional variants), use 2D-COSY NMR to correlate coupling constants with substituent positions .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Focus on modular substitutions:
- Fluorine position : Compare 2-fluorobenzyl vs. 3-/4-fluorobenzyl analogs for electronic effects.
- Sulfonamide substituents : Test N-methoxy-N-methyl vs. N-ethyl or N-cyclopropyl groups for steric tolerance.
Use Free-Wilson analysis to quantify contributions of each moiety to bioactivity .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational and experimental logP values?
Experimental logP (e.g., shake-flask method) may deviate from ChemAxon-predicted values due to the compound’s conformational flexibility. Apply the Conductor-like Screening Model (COSMO) to account for solvent-accessible surface area, reducing error margins to <0.5 units .
Q. Why do biological assays show variable activity across similar cell lines?
Variability may stem from differences in membrane transporter expression (e.g., ABCB1 efflux pumps). Perform assays with transporter inhibitors (e.g., verapamil) to isolate intrinsic activity. Cross-validate with CRISPR-edited cell lines lacking specific transporters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
